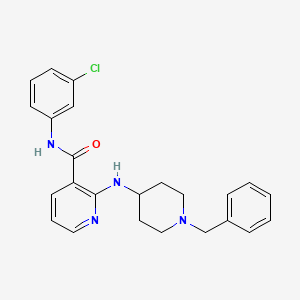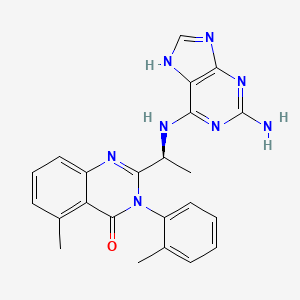
YK-3-237
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
YK-3-237 is a small molecule SIRT1 activator, which reduces acetylation of mtp53 and exhibits anti-proliferative effects toward triple-negative breast cancer (TNBC) cells carrying mtp53. YK-3-237 activates SIRT1 enzyme activities in vitro and deacetylation of both mtp53 in a SIRT1-dependent manner. Deacetylation of mtp53 resulted in depletion of mtp53 protein level and up-regulated the expression of WTp53-target genes, PUMA and NOXA. YK-3-237 also induces PARP-dependent apoptotic cell death and arrests the cell cycle at G2/M phase of mtp53 TNBC cells.
Wissenschaftliche Forschungsanwendungen
Cancer Research Applications :
- YK-3-237 has been found to exhibit anti-proliferative effects towards triple-negative breast cancer (TNBC) cells carrying mutant p53 (mtp53). It activates SIRT1 enzyme activities, leading to the deacetylation of both mtp53 and wild-type p53, resulting in the depletion of mtp53 protein levels and upregulating the expression of WTp53-target genes, PUMA, and NOXA. This deacetylation induces PARP-dependent apoptotic cell death and arrests the cell cycle at the G2/M phase in mtp53 TNBC cells. This research suggests that targeting acetylation of mtp53 is a potential strategy to treat human cancers (Yi et al., 2013).
Bibliometric Analysis Tools :
- Although not directly related to the chemical properties of YK-3-237, the Yk-index, a bibliometric analysis tool, has been used to identify the most contributing authors to a scientific journal. This study enhances the Y-index with an additional relative radius denoted by k, showing the contributions to Medicine (Baltimore) and providing a method for drawing the Radar-Yk online for future academic research applications (Shao et al., 2022).
Dehydration Dynamics in Crystal Structures :
- A study on the crystal structure of YK(C2O4)2·4H2O using powder diffraction methods revealed insights into its dehydration dynamics. This research found that the crystal structure has an open framework exhibiting tunnels with square cross-sections, filled with zeolitic water molecules, and ellipsoidal cross-sections where potassium atoms are located. The dehydration process in this structure is reversible and occurs with pronounced anisotropic elastic properties, providing significant insights into the structural dynamics of such compounds (Bataille et al., 1999).
Neurodegenerative Diseases Research :
- A research paper on YKL-40, a glycoprotein closely related to YK-3-237, found elevated levels in the brain and cerebrospinal fluid in several neurological and neurodegenerative diseases associated with inflammatory processes. The study concluded that YKL-40 could be a disease-specific marker of neuroinflammation, especially in prion diseases, suggesting potential applications in evaluating therapeutic interventions in dementias with a neuroinflammatory component (Llorens et al., 2017).
Eigenschaften
CAS-Nummer |
1268159-09-6 |
|---|---|
Produktname |
YK-3-237 |
Molekularformel |
C19H21BO7 |
Molekulargewicht |
372.17684 |
IUPAC-Name |
(E)-(2-methoxy-4-(3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)phenyl)boronic acid |
InChI |
InChI=1S/C19H21BO7/c1-24-16-9-12(5-7-14(16)20(22)23)6-8-15(21)13-10-17(25-2)19(27-4)18(11-13)26-3/h5-11,22-23H,1-4H3/b8-6+ |
InChI-Schlüssel |
KTWGDOOKBJBHTF-SOFGYWHQSA-N |
SMILES |
COC1=C(OC)C(OC)=CC(C(/C=C/C2=CC=C(B(O)O)C(OC)=C2)=O)=C1 |
Aussehen |
White solid powder. |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
YK3237; YK3237; YK 3237. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-[[4-(Ethylamino)-5-(trifluoromethyl)pyrimidin-2-yl]amino]-2-fluoro-5-methoxyphenyl]-morpholin-4-ylmethanone](/img/structure/B612097.png)
![2-N-[5-chloro-1-[(3S,4S)-3-fluoro-1-(oxetan-3-yl)piperidin-4-yl]pyrazol-4-yl]-4-N-methyl-5-(trifluoromethyl)pyrimidine-2,4-diamine](/img/structure/B612098.png)
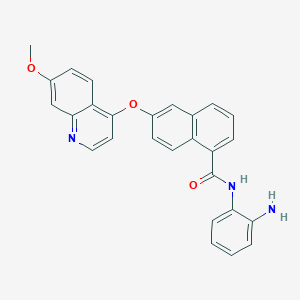

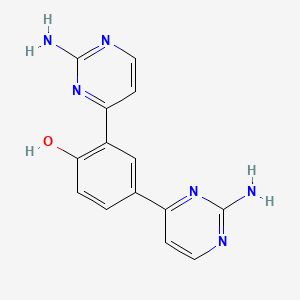

![2-chloro-N-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyl]-4-[[2-[[(2R)-1-hydroxy-3-methylbutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]benzamide](/img/structure/B612107.png)
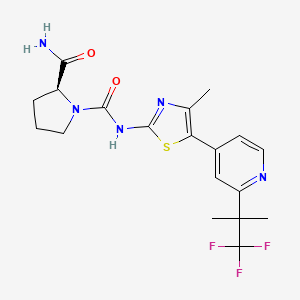
![4-[[(2S)-2-(3-Chlorophenyl)-2-hydroxyethyl]amino]-3-[7-methyl-5-(4-morpholinyl)-1H-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B612114.png)
![(S)-3-(4-(2-(4-(2-(3-chlorophenyl)-2-hydroxyethylamino)-2-oxo-1,2-dihydropyridin-3-yl)-7-methyl-1H-benzo[d]imidazol-5-yl)piperazin-1-yl)propanenitrile](/img/structure/B612115.png)
